1,2-Bis(diisopropylphosphino)ethane

Description

BenchChem offers high-quality 1,2-Bis(diisopropylphosphino)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(diisopropylphosphino)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

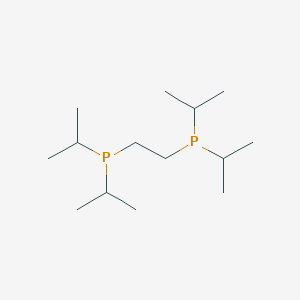

Structure

3D Structure

Properties

IUPAC Name |

2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFRFTSSEHRKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCP(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336409 | |

| Record name | 1,2-Bis(diisopropylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87532-69-2 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87532-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(diisopropylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Steric and Electronic Parameters of 1,2-Bis(diisopropylphosphino)ethane (dippe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(diisopropylphosphino)ethane, commonly known as dippe, is a bidentate phosphine ligand widely employed in coordination chemistry and homogeneous catalysis. Its unique combination of significant steric bulk and strong electron-donating ability makes it a powerful tool for influencing the reactivity and selectivity of transition metal catalysts. This guide provides an in-depth analysis of the key steric and electronic parameters of dippe, offering a quantitative framework for understanding its behavior in catalytic systems. We will explore the theoretical underpinnings of these parameters, detail the experimental and computational methodologies for their determination, and discuss their practical implications in catalyst design and performance.

Introduction: The Significance of Ligand Parameters

In the realm of transition metal catalysis, the ancillary ligands that surround the metal center are not mere spectators; they are crucial architects of the catalyst's properties. The steric and electronic characteristics of these ligands dictate the coordination environment of the metal, influence the rates of elementary steps in the catalytic cycle (such as oxidative addition and reductive elimination), and can ultimately control the yield and selectivity of a chemical transformation.[1][2][3] 1,2-Bis(diisopropylphosphino)ethane (dippe) has emerged as a valuable ligand due to its distinct profile: the bulky isopropyl groups create a sterically demanding environment, while the alkylphosphine nature of the donor atoms imparts strong electron-donating character.[4] This guide aims to deconstruct these properties into quantifiable parameters to aid researchers in the rational design of catalytic systems.

Molecular Structure and Coordination Behavior

Dippe is an organophosphorus compound with the chemical formula C₁₄H₃₂P₂.[5][6] It features two diisopropylphosphino groups linked by a flexible ethane backbone. This bidentate nature allows it to chelate to a metal center, forming a stable five-membered ring.

The key structural features that define dippe's role as a ligand are:

-

Strong σ-Donation: The phosphorus atoms possess lone pairs of electrons in orbitals with significant s-character, which overlap effectively with vacant d-orbitals of a metal center to form strong σ-bonds.[4] The electron-releasing inductive effect of the four isopropyl groups enhances the electron density on the phosphorus atoms, making dippe a more potent σ-donor compared to its phenyl-substituted analogue, 1,2-bis(diphenylphosphino)ethane (dppe).[4]

-

Minimal π-Acceptor Character: Unlike phosphine ligands with aryl or other π-acidic substituents, dippe has negligible π-acceptor capabilities. Its P-C σ* orbitals are too high in energy to effectively accept back-donation from metal d-orbitals.

-

Defined Bite Angle: The P-M-P angle, or "bite angle," is a critical geometric parameter for bidentate ligands. For dippe, this angle is constrained by the ethane backbone and typically falls within the range of 83-88 degrees in its metal complexes.[4] This relatively acute bite angle is well-suited for stabilizing a variety of coordination geometries. For comparison, the natural bite angle of the related ligand dppe is 86°.[7]

Quantifying Steric Influence: The Cone Angle

The steric bulk of a phosphine ligand is most commonly quantified using the Tolman cone angle (θ). This parameter is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms.[8][9] A larger cone angle signifies greater steric hindrance around the metal center.

For a bidentate ligand like dippe, the cone angle is often considered for each phosphino group. Due to the bulky isopropyl substituents, dippe is classified as a sterically demanding ligand.

The significant steric bulk of dippe has profound implications for catalysis:

-

Stabilization of Low-Coordinate Species: The bulky isopropyl groups can prevent the coordination of additional ligands, thereby stabilizing reactive, low-coordinate metal complexes.

-

Promotion of Reductive Elimination: Steric crowding around the metal center can accelerate the rate-determining reductive elimination step in many cross-coupling reactions, leading to faster catalyst turnover.[10]

-

Influence on Selectivity: The sterically demanding environment created by dippe can influence the regioselectivity and stereoselectivity of catalytic transformations by controlling how substrates approach the metal center.[4]

Data Presentation: Comparative Cone Angles

To contextualize the steric bulk of dippe, the following table compares its calculated cone angle with the established values for several common phosphine ligands.

| Ligand | Substituents | Type | Cone Angle (θ) | Reference(s) |

| dippe | Isopropyl | Bidentate Alkyl | ~198° (avg. calc.) | [4] |

| PPh₃ | Phenyl | Monodentate Aryl | 145° | [8] |

| PCy₃ | Cyclohexyl | Monodentate Alkyl | 170° | [8] |

| P(t-Bu)₃ | tert-Butyl | Monodentate Alkyl | 182° | [8] |

| dppe | Phenyl | Bidentate Aryl | 125° | [8] |

Quantifying Electronic Influence: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand is a measure of its net electron-donating or -withdrawing ability. The Tolman Electronic Parameter (TEP) provides an experimental scale for this property.[4] It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a tetrahedral L-Ni(CO)₃ complex using infrared (IR) spectroscopy.[11]

The underlying principle is as follows:

-

A stronger electron-donating ligand (like dippe) increases the electron density on the nickel center.

-

This increased electron density is then back-donated into the π* antibonding orbitals of the carbon monoxide (CO) ligands.

-

Increased population of the CO π* orbitals weakens the C-O bond.

-

A weaker C-O bond vibrates at a lower frequency (lower wavenumber, cm⁻¹).

Therefore, ligands with lower TEP values are stronger electron donors. As a bidentate ligand, dippe forms a complex of the type (P-P)Ni(CO)₂, and its electronic properties are assessed by the ν(CO) frequencies of this complex.

While a specific TEP value for dippe is not prominently reported, its identity as a dialkylphosphinoethane allows for a confident classification. The alkyl groups are strong electron donors via the inductive effect, making dippe a significantly stronger electron-donating ligand than its arylphosphine counterpart, dppe.[4] It is expected to have a TEP value comparable to or even lower (more donating) than monodentate trialkylphosphines like PEt₃ or PCy₃.

Data Presentation: Comparative Tolman Electronic Parameters

The following table illustrates where dippe is expected to fall on the TEP scale by comparing the values of other common phosphine ligands. Lower values indicate stronger net electron donation.

| Ligand | TEP (ν(CO) in cm⁻¹) | Classification | Reference(s) |

| P(t-Bu)₃ | 2056.1 | Very Strong Donor | [2] |

| PCy₃ | 2061.7 | Strong Donor | |

| PEt₃ | 2061.7 | Strong Donor | |

| dippe (estimated) | ~2060-2062 | Strong Donor | [4] |

| dppe | 2068.9 | Weaker Donor | |

| PPh₃ | 2068.9 | Weaker Donor | |

| P(OPh)₃ | 2085.3 | Weak Donor / π-Acceptor | |

| PF₃ | 2110.9 | Strong π-Acceptor |

Quantifying Basicity: The pKₐ Parameter

The basicity of a phosphine ligand, another important electronic parameter, is quantified by the pKₐ of its conjugate acid, [R₃PH]⁺. A higher pKₐ value indicates a more basic phosphine, which correlates with stronger σ-donating ability.

Experimental & Computational Workflows

Determining the Tolman Cone Angle

The cone angle can be determined experimentally from X-ray crystallographic data of a metal-dippe complex or computationally via molecular modeling.[8][12][13]

Determining the Tolman Electronic Parameter

The TEP is determined experimentally via IR spectroscopy. For a bidentate ligand like dippe, the procedure involves the synthesis of the (dippe)Ni(CO)₂ complex.

Conclusion

1,2-Bis(diisopropylphosphino)ethane (dippe) is a sterically bulky and strongly electron-donating bidentate phosphine ligand. Its large cone angle (~198°) and potent σ-donating properties, inferred from its alkylphosphine structure, make it an excellent choice for stabilizing reactive intermediates and accelerating key steps in catalytic cycles. By understanding and applying the quantitative parameters outlined in this guide, researchers can make more informed decisions in ligand selection, leading to the development of more efficient and selective catalysts for applications ranging from fine chemical synthesis to drug development.

References

-

Wikipedia. (2023). 1,2-Bis(diphenylphosphino)ethane. Retrieved January 26, 2026, from [Link]

- Guerin, F., et al. (2015). Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes. Comptes Rendus Chimie.

-

Orpen, A. G., & Connelly, N. G. (n.d.). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023). Ligand cone angle. Retrieved January 26, 2026, from [Link]

- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000).

- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions.

-

Wikipedia. (2023). 1,2-Bis(diisopropylphosphino)ethane. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Bis(diisopropylphosphino)ethane. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

- Macaranas, J. A., et al. (2018).

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]

-

Duncan, A. P., & Leighton, J. L. (n.d.). Infrared spectroscopic studies of the oxide-hydroxides of Ni, Co and Mn. CORE. Retrieved January 26, 2026, from [Link]

-

Grokipedia. (n.d.). Tolman electronic parameter. Retrieved January 26, 2026, from [Link]

- Hou, H., et al. (2023).

-

Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved January 26, 2026, from [Link]

-

Alfahd, A. Z. (n.d.). Synthesis of Ni(dppe)2 and Nickel (I) Catalysts and their Ability to Catalyzed Cross-Coupling. Retrieved January 26, 2026, from [Link]

- Fultz, M. L., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

- Macaranas, J. A., et al. (2018).

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 26, 2026, from [Link]

- Wang, F., et al. (2023).

- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [researchonline.stthomas.edu]

- 4. Buy 1,2-Bis(diisopropylphosphino)ethane | 87532-69-2 [smolecule.com]

- 5. 1,2-Bis(diisopropylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 6. 1,2-Bis(diisopropylphosphino)ethane | C14H32P2 | CID 533625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Synthesis of 1,2-bis(diisopropylphosphino)ethane (dippe): A Technical Guide

Introduction

1,2-bis(diisopropylphosphino)ethane, commonly abbreviated as dippe, is a robust and sterically demanding bidentate phosphine ligand paramount in the fields of coordination chemistry and homogeneous catalysis.[1] Its unique electronic and steric properties, conferred by the bulky isopropyl substituents, make it an indispensable tool for stabilizing a wide range of metal complexes and influencing the selectivity and activity of catalytic transformations. This guide provides a comprehensive, in-depth protocol for the synthesis of dippe, focusing on the underlying chemical principles and practical considerations necessary for a safe and successful preparation in a research setting. The primary synthetic route discussed involves the formation of lithium diisopropylphosphide, followed by its salt metathesis reaction with 1,2-dichloroethane.

Synthetic Strategy & Reaction Mechanism

The synthesis of dippe is most reliably achieved through a two-step, one-pot procedure. The overall strategy relies on the nucleophilic character of a phosphide anion to form two new phosphorus-carbon bonds.

-

Deprotonation: The first step is the deprotonation of diisopropylphosphine using a strong organolithium base, typically n-butyllithium (n-BuLi). Diisopropylphosphine possesses a weakly acidic P-H proton, which is readily abstracted by n-BuLi to generate the highly nucleophilic lithium diisopropylphosphide (LiPiPr₂) and butane as a byproduct.[2][3] This reaction is performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.

-

Nucleophilic Substitution (Sₙ2 Reaction): The second step involves the alkylation of the in-situ generated lithium diisopropylphosphide with 1,2-dichloroethane.[4] The phosphide anion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane in a classic Sₙ2 fashion, displacing a chloride ion. This process occurs twice, with a second equivalent of the phosphide attacking the other carbon center to form the final dippe ligand and lithium chloride (LiCl) as a salt byproduct.

The reaction mechanism is illustrated below:

Figure 1: Reaction mechanism for the synthesis of dippe.

Detailed Experimental Protocol

This procedure requires the use of air- and moisture-sensitive reagents. Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Diisopropylphosphine | C₆H₁₅P | 118.16 | 3.08 g | 26.0 |

| n-Butyllithium | C₄H₉Li | 64.06 | 17.3 mL | 27.7 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 1.29 g (1.03 mL) | 13.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL | - |

| Degassed Water | H₂O | 18.02 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid, igniting spontaneously in air.[5] It also reacts violently with water. Handle only under an inert atmosphere with appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and proper gloves. Ensure a Class D fire extinguisher is accessible.

-

Diisopropylphosphine and the resulting dippe ligand are air-sensitive and can be oxidized easily. They have strong, unpleasant odors and should be handled in a well-ventilated fume hood.

-

1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and skin contact.

-

All glassware must be rigorously dried in an oven and cooled under vacuum or an inert atmosphere prior to use.

Step-by-Step Synthesis

The overall workflow for the synthesis is depicted below.

Figure 2: General workflow for the synthesis of dippe.

-

Preparation of Lithium Diisopropylphosphide:

-

To a 250 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add diisopropylphosphine (3.08 g, 26.0 mmol) via syringe.

-

Add 100 mL of anhydrous, degassed THF to the flask.

-

Cool the solution to 0 °C using an ice/water bath.

-

While stirring vigorously, add n-butyllithium (1.6 M in hexanes, 17.3 mL, 27.7 mmol) dropwise via syringe over 20 minutes. A pale yellow solution of lithium diisopropylphosphide should form.[2]

-

After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for an additional 1 hour.

-

-

Alkylation Reaction:

-

In a separate dry Schlenk flask, prepare a solution of 1,2-dichloroethane (1.29 g, 13.0 mmol) in 20 mL of anhydrous THF.

-

Add the 1,2-dichloroethane solution dropwise to the stirring lithium diisopropylphosphide solution at room temperature.

-

Once the addition is complete, fit the flask with a reflux condenser (under inert atmosphere) and heat the reaction mixture to reflux (approx. 66 °C) using an oil bath. Let the reaction proceed overnight (12-16 hours). A white precipitate of LiCl will form.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding 50 mL of degassed water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3 x 40 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution through a cannula filter into a clean, dry Schlenk flask.

-

Remove the solvent under reduced pressure (in vacuo) to yield the crude product as a colorless oil or white solid.

-

-

Final Purification:

-

The crude product can be purified by vacuum distillation or by crystallization from a minimal amount of cold methanol or hexane. The pure product is a white, crystalline solid.[6]

-

Characterization

The identity and purity of the synthesized 1,2-bis(diisopropylphosphino)ethane can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

³¹P{¹H} NMR (in C₆D₆): Expect a singlet at approximately δ -1.5 ppm.

-

¹H NMR (in C₆D₆): Expect multiplets for the -CH₂-CH₂- bridge and the -CH(CH₃)₂ methine protons, and a doublet of doublets (or multiplet) for the diastereotopic -CH(CH₃)₂ methyl protons.

Conclusion

The synthesis of 1,2-bis(diisopropylphosphino)ethane is a well-established procedure that provides access to a highly valuable ligand for catalytic and inorganic chemistry. The success of this synthesis hinges on the rigorous exclusion of air and moisture, the careful handling of pyrophoric reagents like n-butyllithium, and proper purification techniques. By following the detailed protocol and safety guidelines outlined in this guide, researchers can reliably prepare high-purity dippe for a wide array of chemical applications.

References

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/The+Manipulation+of+Air+Sensitive+Compounds%2C+2nd+Edition-p-9780471867739]

- Jansen, A., & Pitter, S. (n.d.). Supporting Information for a related synthesis describing the lithiation of diisopropylphosphine. This information is often found in the supporting materials of publications utilizing this reagent. A representative procedure can be found in documents like: [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgq4wRT-rCawQ6Dk9397IqGdRzowqEukpka8Pd1CnJBUJh4ryDXVYAY0L955Ml7QM3XZmS_1QFJh1sbaeCD4qtOt_iWzRrDC-lkE6AyIT186DyEDN0x0VeuiclkRdDAH5Cu74QW3DL_HnC2T9Wn37XpKqPBUxLG38A_-8sy3RQTU7P]

- PubChem. (n.d.). 1,2-Bis(diisopropylphosphino)ethane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/533625]

- University of California, Los Angeles - Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [URL: https://ehs.ucla.edu/SOP/n-Butyllithium.pdf]

- Cahiez, G., et al. (2007). Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Symmetrical Biaryls using 1,2-Dihaloethanes as Oxidants. Chemical Reviews, 107(11), 5223-5269. While not a direct synthesis of dippe, this review discusses the reactivity of 1,2-dihaloethanes in related contexts. [URL: https://pubs.acs.org/doi/10.1021/cr078384o]

- Wikipedia. (n.d.). 1,2-Bis(diisopropylphosphino)ethane. [URL: https://en.wikipedia.org/wiki/1,2-Bis(diisopropylphosphino)ethane]

- Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Complexes of Chelating Phosphine-Carbene Ligands. ORCA - Online Research @ Cardiff. This thesis contains a representative procedure for the synthesis of Lithium diisopropylphosphide. [URL: https://orca.cardiff.ac.uk/55219/1/U517119.pdf]

Sources

- 1. 1,2-Bis(diisopropylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 2. pure.uva.nl [pure.uva.nl]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enhs.uark.edu [enhs.uark.edu]

- 6. 1,2-Bis(diisopropylphosphino)ethane | C14H32P2 | CID 533625 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to 1,2-Bis(diisopropylphosphino)ethane (dippe)

For the discerning researcher in catalysis, organometallic chemistry, and materials science, the choice of a ligand is a critical decision that dictates the outcome of a reaction. Among the vast library of phosphine ligands, 1,2-bis(diisopropylphosphino)ethane, commonly known as 'dippe', stands out as a versatile and powerful tool. This bidentate phosphine ligand, with its unique steric and electronic properties, has carved a niche for itself in a multitude of catalytic transformations. This in-depth guide provides a comprehensive overview of dippe, from its fundamental identifiers to its practical applications, offering insights grounded in established scientific principles.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's properties are paramount for reproducible and safe research. 1,2-Bis(diisopropylphosphino)ethane is systematically named (Ethane-1,2-diyl)bis[di(propan-2-yl)phosphane].[1] Key identifiers are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 87532-69-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₃₂P₂ | [1][2][3][4] |

| Molecular Weight | 262.35 g/mol | [2][3][4] |

| IUPAC Name | 2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane | [2][3] |

| Common Name | dippe | [1] |

| InChI | InChI=1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 | [1][3] |

| InChIKey | RMFRFTSSEHRKKW-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(C)P(CCP(C(C)C)C(C)C)C(C)C | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

The isopropyl substituents on the phosphorus atoms impart significant steric bulk, which can be strategically utilized to influence the coordination environment of a metal center. This steric hindrance can promote reductive elimination and prevent catalyst deactivation pathways, thereby enhancing catalytic efficiency. Electronically, the alkyl groups make dippe a more electron-donating ligand compared to its arylphosphine counterparts like 1,2-bis(diphenylphosphino)ethane (dppe).[5] This increased electron density on the metal center can facilitate oxidative addition, a key step in many catalytic cycles.[5]

Synthesis and Handling: A Practical Perspective

The synthesis of 1,2-bis(dialkylphosphino)ethanes can be challenging, often involving hazardous reagents.[5] A notable laboratory-scale synthesis involves the reduction of the corresponding phosphine oxides.[5] One established method utilizes a sodium aluminum hydride/sodium hydride reduction protocol of intermediate chlorophosphonium chlorides, which is amenable to multi-gram syntheses and employs readily available reagents.[5]

The Heart of Catalysis: Applications of dippe

1,2-Bis(diisopropylphosphino)ethane is a versatile ligand widely employed in homogeneous catalysis, particularly in reactions involving transition metals like nickel and palladium.[2] Its unique combination of steric bulk and electron-donating ability makes it an effective ligand for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The ethane backbone forms a stable five-membered chelate ring with the metal center, a common feature for diphosphine ligands with two to four carbon linkers.[12]

The reactivity of metal complexes containing dippe is highly dependent on the ligand's structure.[13] For instance, in nickel-catalyzed reactions, the dippe ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity.[13][14]

Representative Protocol: A Nickel-Catalyzed Cross-Coupling Reaction

The following is a generalized protocol for a nickel-catalyzed cross-coupling reaction, illustrating the practical application of dippe. The specific conditions may need to be optimized for different substrates.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction using a Ni-dippe catalyst.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Nickel(II) chloride (NiCl₂)

-

1,2-Bis(diisopropylphosphino)ethane (dippe)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Standard Schlenk line or glovebox setup

-

Magnetic stirrer and heating plate

-

Reaction vials or flasks

Procedure:

-

Catalyst Pre-formation (in situ):

-

In a glovebox or under an inert atmosphere, add NiCl₂ (e.g., 5 mol%) and dippe (e.g., 5.5 mol%) to a dry reaction vial equipped with a magnetic stir bar.

-

Add a portion of the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature to allow for the formation of the [Ni(dippe)Cl₂] complex. The formation of such complexes is a known starting point for catalytic applications.[14]

-

-

Reaction Setup:

-

To the vial containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Add the remaining anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).

-

-

Reaction Execution:

-

Seal the reaction vial and place it on a pre-heated stirrer hotplate (e.g., 80-100 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the nickel catalyst, which are air-sensitive.

-

Anhydrous Solvent: The reaction is sensitive to moisture, which can lead to the decomposition of the catalyst and the boronic acid.

-

Excess Boronic Acid and Base: A slight excess of the boronic acid and a stoichiometric amount of base are used to drive the reaction to completion. The base is essential for the transmetalation step in the catalytic cycle.

-

Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete coordination to the metal center and to prevent the formation of less active or inactive catalyst species.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, highlighting the key steps where the dippe ligand plays a crucial role.

Caption: A generalized catalytic cycle for a cross-coupling reaction.

Conclusion

1,2-Bis(diisopropylphosphino)ethane is a powerful and versatile ligand in the arsenal of the modern chemist. Its unique steric and electronic properties, stemming from the bulky and electron-donating isopropyl groups, enable a wide range of catalytic transformations with high efficiency and selectivity. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for harnessing its full potential in the development of novel synthetic methodologies and advanced materials.

References

-

Wikipedia. 1,2-Bis(diisopropylphosphino)ethane. [Link]

-

PubChem. 1,2-Bis(diisopropylphosphino)ethane. [Link]

-

PubChem. 1,2-Bis(diphenylphosphino)ethane. [Link]

-

NIH National Library of Medicine. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. [Link]

-

ResearchGate. Synthesis, structure and reactivity of [Ir(dippe)(μ-Cl)]2, [Ir(dippe)2][Ir(dippe)Cl2] and [Ir(dippe)2]Cl. [Link]

-

Wikipedia. Diphosphine ligands. [Link]

-

NIH National Library of Medicine. [1,2-Bis(diisopropylphosphanyl)ethane-κ2 P,P′]dichloridonickel(II). [Link]

-

American Chemical Society. Structural Analysis of [Ni(dippe)] Fragment Using Computational Methods. [Link]

-

Royal Society of Chemistry. Ethane dehydrogenation performance and high temperature stability of silica supported cobalt phosphide nanoparticles. [Link]

-

PubChem. 1,2-Bis(diethylphosphino)ethane. [Link]

Sources

- 1. 1,2-Bis(diisopropylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 2. Buy 1,2-Bis(diisopropylphosphino)ethane | 87532-69-2 [smolecule.com]

- 3. 1,2-Bis(diisopropylphosphino)ethane | C14H32P2 | CID 533625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 1,2-Bis(diethylphosphino)ethane | C10H24P2 | CID 138745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diphosphine ligands - Wikipedia [en.wikipedia.org]

- 13. "Structural Analysis of [Ni(dippe)] Fragment Using Computational Method" by Jennifer L. Sanchez [scholarworks.utrgv.edu]

- 14. [1,2-Bis(diisopropylphosphanyl)ethane-κ2 P,P′]dichloridonickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of dippe ligand

An In-Depth Technical Guide to the Solubility and Stability of 1,2-Bis(diisopropylphosphino)ethane (DIPPE)

Foreword

In the landscape of coordination chemistry and homogeneous catalysis, the choice of ligand is paramount, dictating the steric and electronic environment of a metal center and, consequently, its reactivity and selectivity. Among the vast arsenal of phosphine ligands, 1,2-Bis(diisopropylphosphino)ethane, commonly known as DIPPE, has emerged as a critical tool.[1][2] Its bulky isopropyl groups, in contrast to the phenyl groups of its well-known analogue dppe, offer a unique combination of electron-donating character and a large cone angle, influencing catalytic outcomes in novel ways. This guide provides a detailed exploration of two fundamental, yet critically important, properties of DIPPE: its solubility and stability. Understanding these characteristics is not merely academic; it is the foundation upon which reliable, reproducible, and safe experimental work is built. For researchers in drug development and materials science, mastering the handling of this ligand is the first step toward unlocking its full synthetic potential.

Core Physicochemical Properties of DIPPE

1,2-Bis(diisopropylphosphino)ethane (DIPPE) is a bidentate organophosphorus ligand with two phosphorus(III) centers bridged by an ethane backbone.[1][2] The key to its utility lies in its ability to chelate to a metal center, forming a stable five-membered ring.

-

Appearance: Colorless to pale yellow liquid[3]

-

Structure:

The isopropyl substituents are sterically demanding and are strong sigma-donors, making the phosphorus atoms highly electron-rich. This electronic character enhances the ligand's coordination to electron-deficient metal centers but also renders the phosphorus lone pairs susceptible to electrophilic attack, a key factor in its stability profile.

Solubility Profile

The solubility of a ligand is a primary consideration for its application in homogeneous catalysis, dictating solvent choice for reactions, separations, and purification. DIPPE's solubility is governed by the principle of "like dissolves like"; as a nonpolar, aliphatic compound, its solubility behavior is predictable.[5]

Qualitative Solubility Assessment

While extensive quantitative data is not broadly published, the known behavior of alkylphosphine ligands allows for a reliable qualitative assessment. DIPPE is generally miscible with or highly soluble in a range of nonpolar and weakly polar aprotic organic solvents.[6] Conversely, it exhibits poor solubility in highly polar protic solvents like water and lower alcohols.

The table below summarizes the expected solubility of DIPPE in common laboratory solvents. This information is critical for selecting appropriate media for reactions involving DIPPE and for subsequent workup procedures.

| Solvent | Polarity | Expected Solubility | Rationale & Causality |

| Toluene | Nonpolar | High | Similar nonpolar characteristics allow for effective van der Waals interactions. |

| Hexane / Heptane | Nonpolar | High | Aliphatic nature of both solvent and solute promotes miscibility. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Acts as a good solvent for a wide range of organometallic reagents. |

| Dichloromethane (DCM) | Polar Aprotic | High | Effective at dissolving many organophosphorus compounds. |

| Diethyl Ether | Weakly Polar | High | Common solvent for organometallic synthesis. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Increased polarity reduces compatibility with the nonpolar ligand. |

| Methanol / Ethanol | Polar Protic | Very Low | Strong hydrogen bonding in the solvent excludes the nonpolar solute. |

| Water | Polar Protic | Insoluble | The hydrophobic alkyl groups prevent dissolution in the aqueous phase. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Insoluble | High polarity makes it a poor solvent for nonpolar phosphines.[7] |

Experimental Protocol: Quantitative Solubility Determination

To establish precise solubility limits in a novel solvent system, the following gravimetric method provides a robust and self-validating workflow.

Objective: To determine the solubility of DIPPE in a given solvent at a specific temperature (e.g., 25 °C).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of DIPPE ligand to a known volume of the chosen solvent in a sealed flask equipped with a magnetic stir bar. Causality: Using an excess ensures that the solution reaches saturation, with undissolved ligand remaining.

-

Seal the flask under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation during the experiment.

-

Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Isolation of Saturated Supernatant:

-

Allow the undissolved DIPPE to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. For accuracy, use a syringe filter (e.g., 0.2 µm PTFE) to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Place the flask under high vacuum for several hours to remove all residual solvent traces.

-

Weigh the flask containing the dried DIPPE residue.

-

-

Calculation:

-

Mass of DIPPE = (Final weight of flask + residue) - (Initial weight of flask)

-

Solubility ( g/100 mL) = (Mass of DIPPE / Volume of aliquot in mL) * 100

-

This protocol provides a direct and reliable measure of solubility, essential for process development and scaling.

Caption: Experimental workflow for determining DIPPE solubility.

Stability Profile: A Guide to Handling and Storage

The utility of DIPPE is intrinsically linked to its chemical stability. As a P(III) species, its primary vulnerability is oxidation. Understanding and mitigating the factors that promote degradation are crucial for experimental success.

Air and Moisture Sensitivity

DIPPE is classified as an air-sensitive compound. [3]

-

Mechanism of Degradation (Oxidation): The phosphorus atom in DIPPE possesses a lone pair of electrons that is readily attacked by atmospheric oxygen. This irreversible reaction results in the formation of the corresponding 1,2-bis(diisopropylphosphino)ethane dioxide (DIPPEO₂), a P(V) species.

P(III)-R₃ + ½ O₂ → O=P(V)-R₃

This oxidation is detrimental for two reasons:

-

The resulting phosphine oxide has no lone pair and cannot coordinate to metal centers, rendering it catalytically inactive.

-

The presence of phosphine oxide impurities can complicate reaction kinetics and product purification.

-

-

Role of Moisture: While direct hydrolysis is less of a concern for alkylphosphines compared to their halide counterparts, moisture is problematic because it is a carrier for dissolved oxygen.[8] Furthermore, in certain catalytic systems, water can react with metal-ligand complexes, leading to catalyst deactivation. Therefore, maintaining anhydrous conditions is a pillar of best practice.

Thermal Stability

DIPPE is thermally stable at ambient and moderately elevated temperatures. However, like most organophosphorus compounds, it will decompose upon strong heating. The decomposition pathway typically involves the cleavage of P-C and C-C bonds.

For metal-DIPPE complexes, thermal stability is often higher than for the free ligand.[9] The onset of decomposition in such complexes usually involves the loss of other, more labile ligands before the diphosphine itself degrades.[10][11]

Experimental Protocol: Assessing Thermal Stability via TGA

Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.

Objective: To determine the onset decomposition temperature of DIPPE.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of DIPPE into a TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate. Causality: An inert atmosphere is used to measure the intrinsic thermal stability of the compound, divorced from oxidative effects.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant, rapid mass loss begins.

-

Caption: Key factors influencing the stability of the DIPPE ligand.

Protocols for Safe Handling and Long-Term Storage

Adherence to strict handling protocols is non-negotiable to preserve the integrity of the DIPPE ligand.[12]

Mandatory Handling Procedures:

-

Inert Atmosphere: All manipulations of neat DIPPE or its solutions must be performed under an inert atmosphere.

-

Glovebox: Ideal for weighing and preparing stock solutions.

-

Schlenk Line: Required for reactions and transfers outside of a glovebox.

-

-

Degassed Solvents: Solvents must be rigorously deoxygenated before use. Standard methods include:

-

Freeze-Pump-Thaw: Three cycles are recommended for achieving low oxygen levels.

-

Inert Gas Sparging: Bubbling argon or nitrogen through the solvent for at least 30 minutes is a faster, though slightly less effective, alternative.

-

-

Inert Glassware: All glassware must be oven- or flame-dried and cooled under vacuum or an inert gas stream to remove adsorbed moisture and air.

Long-Term Storage Protocol:

-

Primary Container: DIPPE should be stored in its original, sealed container from the supplier (e.g., a Sure/Seal™ bottle).

-

Secondary Containment: Place the primary container inside a larger, sealed container with a desiccant.

-

Inert Atmosphere: Before sealing, flush the secondary container with argon or nitrogen.

-

Temperature: Store in a cool environment, typically a refrigerator or freezer (-20 °C is common practice).

-

Environment: The storage location must be dry and dark.[12]

-

Labeling: Clearly label the container with the date received and the date opened.[12]

By implementing these self-validating systems, where the exclusion of air and moisture is integral to every step, researchers can ensure the chemical purity and reactivity of the DIPPE ligand from storage to reaction.

Conclusion

1,2-Bis(diisopropylphosphino)ethane is a powerful ligand whose effectiveness hinges on the meticulous control of its environment. Its solubility in common nonpolar organic solvents makes it versatile for a range of synthetic applications. However, its pronounced sensitivity to atmospheric oxygen necessitates the rigorous application of inert atmosphere techniques for all handling and storage operations. The protocols and data presented in this guide are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required to use DIPPE effectively and safely, ensuring the integrity of their experiments and the reliability of their results.

References

-

1,2-Bis(diisopropylphosphino)ethane - Wikipedia. Wikipedia. [Link]

-

STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS - Kamat Lab. University of Notre Dame. [Link]

-

Solubility of the ligands and metal complexes in some common solvents - ResearchGate. ResearchGate. [Link]

-

1,2-Bis(diisopropylphosphino)ethane | C14H32P2 | CID 533625 - PubChem. PubChem. [Link]

-

Diphosphine ligands - Wikipedia. Wikipedia. [Link]

-

(PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands - ResearchGate. ResearchGate. [Link]

-

The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells. MDPI. [Link]

-

Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. University of Notre Dame. [Link]

-

Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. Wiley Online Library. [Link]

-

Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or - Journal of Materials and Environmental Science. Journal of Materials and Environmental Science. [Link]

-

Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC - NIH. National Institutes of Health. [Link]

-

Solubility of organic compounds (video) - Khan Academy. Khan Academy. [Link]

Sources

- 1. 1,2-Bis(diisopropylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 2. Diphosphine ligands - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. 1,2-Bis(diisopropylphosphino)ethane | C14H32P2 | CID 533625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]

A Technical Guide to the Steric and Electronic Profile of 1,2-Bis(diisopropylphosphino)ethane (DIPPE): Cone and Bite Angle Analysis

Foreword: Decoding the Language of Ligands in Modern Catalysis

In the intricate world of homogeneous catalysis, the ligand is not merely a spectator but an active architect of reactivity and selectivity. For researchers, scientists, and drug development professionals, understanding the nuanced interplay of a ligand's steric and electronic properties is paramount to designing efficient and selective catalytic systems. This guide delves into the core geometric parameters of 1,2-bis(diisopropylphosphino)ethane (DIPPE), a prominent bidentate phosphine ligand, namely its Tolman cone angle and natural bite angle. By moving beyond mere definitions, we will explore the causality behind these parameters, their experimental and computational determination, and their profound impact on catalytic performance. This document serves as a technical resource, grounded in field-proven insights, to empower the rational design of next-generation catalytic transformations.

The Foundational Pillars of Ligand Characterization: Cone and Bite Angles

The steric and chelation properties of a phosphine ligand are critical determinants of its behavior in a metal complex. Two key metrics provide a quantitative framework for understanding these properties: the Tolman cone angle (θ) and the natural bite angle (βn).

The Tolman Cone Angle (θ): Quantifying Steric Hindrance

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[1] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms.[2][3] This parameter is a powerful predictor of the number of ligands that can coordinate to a metal center and the accessibility of that center to substrates.[1]

For a bidentate ligand like DIPPE, the cone angle of each phosphine donor contributes to the overall steric environment around the metal. The bulky isopropyl groups of DIPPE result in a significant cone angle, which plays a crucial role in its catalytic applications.

The Natural Bite Angle (βn): Defining Chelation Geometry

The bite angle is the P-M-P angle formed by the two phosphorus atoms of a bidentate ligand and the metal center.[1] The natural bite angle, a concept developed by Casey and Whiteker, is the preferred P-M-P angle determined by the ligand's backbone geometry, independent of the electronic preferences of the metal center.[4] This parameter is typically calculated using molecular mechanics.[1] The ethylene bridge in DIPPE dictates a specific range for its natural bite angle, influencing the geometry of the resulting metal complex and, consequently, its reactivity.[4]

The Steric and Geometric Profile of DIPPE

DIPPE, with its ethylene backbone and bulky isopropyl substituents, possesses a distinct steric and geometric profile that has been elucidated through both computational and experimental methods.

| Parameter | Value | Method of Determination |

| Tolman Cone Angle (θ) | 193-204° | Calculation (Tolman Model)[5] |

| Natural Bite Angle (βn) | 83-88° | Measurement in Metal Complexes[5] |

The large cone angle of DIPPE signifies substantial steric bulk around the metal center. This steric hindrance can be advantageous in promoting reductive elimination in cross-coupling reactions and in creating a specific pocket for substrate binding, thereby influencing selectivity.[6]

The natural bite angle of 83-88° is characteristic of diphosphine ligands with a two-carbon backbone, which typically form stable five-membered chelate rings.[4] This relatively constrained bite angle can enforce a cis-coordination geometry, which is often a prerequisite for key steps in many catalytic cycles.

Methodologies for Determining Cone and Bite Angles

The accurate determination of cone and bite angles is crucial for the rational design of catalysts. A combination of computational and experimental techniques provides a comprehensive understanding of these parameters.

Experimental Determination via X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the actual bite angle of a ligand in a specific metal complex.[7] By precisely mapping the atomic positions, the P-M-P angle can be directly measured. The cone angle can also be estimated from crystallographic data by constructing a space-filling model of the coordinated ligand.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Metal-DIPPE Complex

-

Crystal Growth: High-quality single crystals of the desired metal-DIPPE complex (e.g., [NiCl₂(dippe)]) are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates.

-

Data Analysis: From the refined structure, precise bond lengths and angles, including the P-M-P bite angle, can be determined. The cone angle can be calculated from the atomic coordinates and van der Waals radii.

Caption: Workflow for determining ligand geometric parameters from X-ray crystallography.

Computational Determination: DFT and Molecular Mechanics

Computational chemistry offers powerful tools for predicting ligand properties before their synthesis and for understanding their behavior in different environments.

3.2.1 Tolman Cone Angle Calculation (DFT)

Density Functional Theory (DFT) calculations can provide highly accurate geometries of metal-ligand complexes, from which the cone angle can be determined.[8][9]

Computational Protocol: DFT Calculation of Cone Angle

-

Model Building: A model of the metal-DIPPE complex (e.g., [Ni(CO)₃(dippe)]) is constructed.

-

Geometry Optimization: The geometry of the complex is optimized using a suitable DFT functional and basis set.

-

Conformational Search: For flexible ligands like DIPPE, a conformational search is performed to identify the lowest energy conformer.

-

Cone Angle Calculation: The cone angle is calculated from the optimized geometry of the lowest energy conformer using specialized software.[9]

Caption: Computational workflow for determining the Tolman cone angle using DFT.

3.2.2 Natural Bite Angle Calculation (Molecular Mechanics)

Molecular mechanics (MM) is a computationally efficient method for calculating the natural bite angle of a diphosphine ligand.[4]

Computational Protocol: Molecular Mechanics Calculation of Natural Bite Angle

-

Ligand Model: A model of the DIPPE ligand is built.

-

Dummy Atom: A dummy atom is placed to represent the metal center.

-

Constraints: The P-M bond lengths are constrained to a typical value, while the P-M-P bending force constant is set to zero.[4]

-

Energy Minimization: The energy of the structure is minimized, allowing the ligand backbone to adopt its lowest energy conformation.

-

Bite Angle Measurement: The resulting P-"M"-P angle is the calculated natural bite angle.

Field-Proven Insights: The Impact of DIPPE's Geometry on Catalysis

The specific cone and bite angles of DIPPE have profound and predictable effects on the outcomes of various catalytic reactions.

Cross-Coupling Reactions: Promoting Reductive Elimination

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the reductive elimination step is often rate-limiting. The large steric bulk of DIPPE, as quantified by its cone angle, can accelerate this step by destabilizing the crowded metal center in the intermediate complex, thus favoring the formation of the desired product.[6] While very large bite angles are often cited as beneficial for reductive elimination, the relatively constrained bite angle of DIPPE can help maintain a stable, active catalyst throughout the reaction cycle.

Hydroformylation: Directing Regioselectivity

In rhodium-catalyzed hydroformylation, the bite angle of the diphosphine ligand is a key determinant of the regioselectivity (linear vs. branched aldehyde).[10] Ligands with wider bite angles ( >100°) tend to favor the formation of the linear aldehyde by preferentially occupying equatorial positions in the trigonal bipyramidal intermediate.[1] While DIPPE's bite angle is smaller than that of classic "wide bite angle" ligands, its specific geometry can still influence the steric environment around the rhodium center, thereby impacting the product distribution.

Conclusion: A Framework for Rational Ligand Design

The Tolman cone angle and natural bite angle are indispensable tools for understanding and predicting the behavior of the DIPPE ligand in homogeneous catalysis. This guide has provided a comprehensive overview of these parameters, from their conceptual underpinnings to their practical determination and catalytic implications. By leveraging this knowledge, researchers and drug development professionals can make more informed decisions in the selection and design of ligands, ultimately accelerating the discovery and optimization of novel catalytic processes. The principles outlined herein for DIPPE serve as a translatable framework for the characterization and application of a wide array of phosphine ligands in the ever-evolving landscape of chemical synthesis.

References

- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2769.

-

Bite angle. (2023). In Wikipedia. Retrieved from [Link]

- Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519–1530.

- Müller, T. E., & Mingos, D. M. P. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Transition Metal Chemistry, 20(6), 533-539.

- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.

- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 679-698.

- Casey, C. P., & Whiteker, G. T. (1990). A means for predicting the “ligand-preferred” P-M-P angle using molecular mechanics. Israel Journal of Chemistry, 30(4), 299-304.

-

Ligand cone angle. (2023). In Wikipedia. Retrieved from [Link]

-

[Ni(dppe)Cl2]. (n.d.). In Asian Journal of Chemistry. Retrieved from [Link]

- van Leeuwen, P. W. N. M., & Kamer, P. C. J. (1997). Bite angle effects in diphosphine metal catalysts: steric or electronic? Journal of the Chemical Society, Dalton Transactions, (16), 2829-2838.

-

1,2-Bis(diisopropylphosphino)ethane. (2023). In Wikipedia. Retrieved from [Link]

-

[Ni(dppe)Cl2]. (n.d.). In Semantic Scholar. Retrieved from [Link]

-

X-ray crystallography. (2023). In Wikipedia. Retrieved from [Link]

-

Suzuki–Miyaura coupling. (2023). In Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

-

[Ni(dppe)Cl2]. (n.d.). In Royal Society of Chemistry. Retrieved from [Link]

- Zuideveld, M. A., et al. (2002). The coordination behaviour of large natural bite angle diphosphine ligands towards methyl and 4-cyanophenylpalladium(ii) complexes. Journal of the Chemical Society, Dalton Transactions, (12), 2308-2317.

-

Ligand cone angle. (n.d.). In Grokipedia. Retrieved from [Link]

-

1,2-Bis(diisopropylphosphino)ethane. (n.d.). In PubChem. Retrieved from [Link]

-

Suzuki-Miyaura coupling. (2013). In Angewandte Chemie International Edition. Retrieved from [Link]

- Jover, J., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048.

Sources

- 1. Bite angle - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Buy 1,2-Bis(diisopropylphosphino)ethane | 87532-69-2 [smolecule.com]

- 6. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Foundational Research on Bidentate Phosphine Ligands: A Technical Guide for Catalysis and Drug Development

Introduction: The Central Role of Bidentate Phosphine Ligands in Modern Catalysis

In the landscape of synthetic chemistry, particularly in the realms of catalysis and pharmaceutical development, the ability to forge new chemical bonds with precision and efficiency is paramount. Transition-metal catalyzed cross-coupling reactions have emerged as a cornerstone technology for this purpose, and at the heart of many of these powerful catalytic systems lies a class of unassuming yet critical molecules: bidentate phosphine ligands.[1] These ligands, characterized by two phosphorus atoms connected by a molecular backbone, coordinate to a central metal atom, profoundly influencing its reactivity, selectivity, and stability.[1] This guide provides an in-depth exploration of the foundational principles of bidentate phosphine ligands, from their intrinsic structural properties to their practical application in catalysis, offering researchers and drug development professionals a comprehensive resource for understanding and harnessing their synthetic potential.

I. The Architectural Blueprint: Understanding the Key Structural Parameters of Bidentate Phosphine Ligands

The efficacy of a bidentate phosphine ligand in a catalytic reaction is not a matter of chance; it is a direct consequence of its distinct three-dimensional architecture. Two key parameters, the natural bite angle (βn) and the Tolman cone angle (θ) , are of particular importance in dictating the ligand's influence on the catalytic center.

The Natural Bite Angle (βn): Engineering the Metal's Coordination Sphere

The natural bite angle is defined as the preferred P-M-P angle determined by the geometry of the ligand's backbone, independent of the metal's coordination preferences.[2] This angle plays a crucial role in shaping the coordination geometry around the metal center, which in turn can dramatically affect the outcome of a catalytic reaction.[3] For instance, ligands with larger bite angles can promote the reductive elimination step in cross-coupling reactions, often leading to higher reaction rates and yields.[4] Conversely, a smaller bite angle might be advantageous in reactions where a more compact coordination sphere is required to achieve high selectivity. The rigidity or flexibility of the ligand's backbone also contributes to the range of accessible bite angles, influencing the stability of various catalytic intermediates.[2][3]

The Tolman Cone Angle (θ): A Measure of Steric Hindrance

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[2][5] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the substituents on the phosphorus atom, with the apex located at the center of the metal atom.[5] In the context of bidentate phosphines, the cone angle of each individual phosphine group contributes to the overall steric environment around the metal. Bulky phosphine substituents can create a sterically hindered pocket around the metal, which can be beneficial for promoting reductive elimination and preventing catalyst deactivation pathways.[4] The interplay between the bite angle and the cone angle allows for the fine-tuning of the ligand's steric and electronic properties to optimize a specific catalytic transformation.

The following diagram illustrates the relationship between the bidentate phosphine ligand and the central metal atom, highlighting the key structural parameters.

Caption: Key structural parameters of a bidentate phosphine ligand.

Comparative Data of Common Bidentate Phosphine Ligands

The selection of an appropriate bidentate phosphine ligand is a critical decision in reaction development. The following table provides a comparison of key structural parameters for several commonly used ligands.

| Ligand | Common Name | Natural Bite Angle (βn) | Tolman Cone Angle (θ) per P |

| Ph₂P(CH₂)₂PPh₂ | dppe | ~85° | 145° |

| Ph₂P(CH₂)₃PPh₂ | dppp | ~91° | 145° |

| Ph₂P(CH₂)₄PPh₂ | dppb | ~94° | 145° |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° | 145° |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | ~108° | 145° |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | ~93° | 145° |

Note: Cone angles are for the PPh₂ group and can vary depending on the specific conformation and metal center.

II. The Engine of Synthesis: Bidentate Phosphine Ligands in Catalysis

Bidentate phosphine ligands are indispensable in a wide array of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[4][6] Their ability to chelate to the metal center provides enhanced stability to the catalytic species and allows for precise control over the steric and electronic environment, thereby influencing the efficiency and selectivity of the reaction.

The Catalytic Cycle: A Step-by-Step Look at the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, serves as an excellent example to illustrate the role of bidentate phosphine ligands in a catalytic cycle.[7] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, which is stabilized by the bidentate phosphine ligand. This step forms a square planar palladium(II) intermediate. The electron-donating nature of the phosphine ligand facilitates this step.[7]

-

Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) undergoes transmetalation with the palladium(II) complex, where the organic group from the boron reagent replaces the halide on the palladium center.[7][9]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][9] The steric bulk and bite angle of the bidentate phosphine ligand are particularly influential in this step.[4]

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. From Theory to Practice: Experimental Protocols

The true value of understanding the foundational principles of bidentate phosphine ligands lies in their successful application in the laboratory. This section provides detailed, step-by-step protocols for the synthesis of a common bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe), and for its application in a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

This protocol is adapted from the procedure described by Hewertson and Watson.

Materials:

-

Sodium metal

-

Triphenylphosphine

-

1,2-Dichloroethane

-

Liquid ammonia (anhydrous)

-

Diethyl ether (anhydrous)

-

Methanol

-

1-Propanol

-

Dry ice

-

Acetone

-

Nitrogen gas (dry)

-

Three-neck round-bottomed flask (500 mL)

-

Mechanical stirrer

-

Condenser with a cold finger

Procedure:

-

Apparatus Setup and Anhydrous Conditions: Assemble a 500-mL, three-neck round-bottomed flask equipped with a mechanical stirrer and a condenser fitted with a dry ice-acetone cold finger. Flame-dry the entire apparatus under a stream of dry nitrogen gas to ensure the removal of any residual water.

-

Condensation of Liquid Ammonia: Cool the flask in a dry ice-acetone bath (-78 °C). Pass dry ammonia gas through the cold finger to condense approximately 300 mL of liquid ammonia into the flask.

-

Formation of Sodium Phenylphosphide: Carefully add small pieces of sodium metal (5.15 g, 0.224 mol) to the liquid ammonia with stirring. The solution will turn a deep blue color.

-

Reaction with Triphenylphosphine: Over a period of 10 minutes, add triphenylphosphine (32.7 g, 0.125 mol) to the stirred solution. The color of the solution will change to orange. Continue stirring for 1 hour.

-

Addition of 1,2-Dichloroethane: Prepare a solution of 1,2-dichloroethane (10 mL, 0.127 mol) in 20 mL of dry diethyl ether. Add this solution to the reaction mixture. The orange color will gradually fade, and the solution will eventually turn white.

-

Workup and Isolation: Allow the reaction mixture to warm to room temperature, which will cause the liquid ammonia to evaporate. Wash the remaining white solid with 1 L of water followed by 200 mL of methanol.

-

Purification: Dry the white solid and recrystallize it from hot 1-propanol. One or two additional recrystallizations may be necessary to obtain a pure product.

-

Characterization: The purified product should be a white crystalline solid. The melting point should be in the range of 140-142 °C. The product can be further characterized by ¹H and ³¹P NMR spectroscopy.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid using a Pd(dppf)Cl₂ Catalyst

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂]

-

4-Bromoanisole

-

Phenylboronic acid

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Round-bottom pressure flask

-

Magnetic stir bar

Procedure:

-

Reaction Setup: To a round-bottom pressure flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.1 mmol), and cesium carbonate (2.5 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (20 mL) and degassed water (2 mL). Bubble argon or nitrogen through the mixture for 10 minutes.

-

Catalyst Loading: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.05 mol%) to the reaction mixture.

-

Reaction Conditions: Seal the flask with a screw cap and heat the reaction mixture to 85 °C with vigorous stirring overnight.[10]

-

Reaction Monitoring and Workup: After cooling to room temperature, monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

IV. Conclusion: The Enduring Impact and Future of Bidentate Phosphine Ligands

Bidentate phosphine ligands have undeniably revolutionized the field of synthetic chemistry, providing chemists with a powerful and versatile toolkit for the construction of complex molecules. Their modular nature, allowing for the systematic tuning of steric and electronic properties, has been instrumental in the development of highly active and selective catalysts for a myriad of chemical transformations. As the demand for more efficient and sustainable synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the rational design of novel bidentate phosphine ligands will undoubtedly remain a vibrant and fruitful area of research. The foundational principles outlined in this guide provide a solid framework for understanding these critical ligands and for inspiring the next generation of catalytic innovations.

References

- Casey, C. P., & Whiteker, G. T. (1990). A means of predicting chelational preferences of bidentate ligands. Israel Journal of Chemistry, 30(4), 299-304.

- Gao, M., Yang, D., & Tang, W. (2017). Chiral Monodentate Phosphine Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 50(2), 327-338.

- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.

- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741-2770.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Hewertson, W., & Watson, H. R. (1962). 239. The preparation of some tertiary phosphines and arsines. Journal of the Chemical Society (Resumed), 1490-1494.

- Biffis, A., & Tubaro, C. (2011). Palladium-N-heterocyclic carbene complexes as catalysts for the Suzuki-Miyaura cross-coupling reaction. Dalton Transactions, 40(39), 9959-9975.

-

Wikipedia. (2023). Bite angle. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

DiVA. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461-1473.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

University of Rochester. (n.d.). Phosphines. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bite angle - Wikipedia [en.wikipedia.org]

- 4. diva-portal.org [diva-portal.org]

- 5. people.uleth.ca [people.uleth.ca]

- 6. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. m.youtube.com [m.youtube.com]

PART 1: Foundational Principles of 1,2-Bis(diisopropylphosphino)ethane (DIPPE)

An In-depth Technical Guide to Exploratory Studies Using 1,2-Bis(diisopropylphosphino)ethane (DIPPE)